molecular formula C15H19NO4 B1375543 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid CAS No. 928772-51-4

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Cat. No.: B1375543
CAS No.: 928772-51-4
M. Wt: 277.31 g/mol
InChI Key: AGDKRKMKUIPRLT-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The synthesis begins with the formation of the quinoline core through a cyclization reaction. This can be achieved using various methods, such as the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 7-position of the quinoline ring. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide in the presence of a suitable catalyst.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The Boc group serves as a protecting group for the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in further chemical reactions, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid can be compared with other similar compounds, such as:

    1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid: This compound has a similar structure but differs in the position of the nitrogen atom in the ring system.

    1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: This compound differs in the position of the carboxylic acid group.

    1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: This compound also differs in the position of the carboxylic acid group.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-6-7-11(13(17)18)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDKRKMKUIPRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of crude 3,4-dihydro-2H-quinoline-1,7-dicarboxylic acid 1-tert-butyl ester 7-methyl ester (2.7 g, 9.2 mmol) in methanol (30 ml) was treated with 3N NaOH (10 ml, 30 mmol, 3.3 equiv.) and stirred at room temperature for 5 h. The methanol was evaporated and the residual slurry was treated with 3N HCl (10 ml). The white precipitate was filtered, washing with water, and dried under high vacuum to afford 3,4-dihydro-2H-quinoline-1,7-dicarboxylic acid 1-tert-butyl ester as a white solid, 2.5 g (97%). MS (ISP): m/e=276.1 (M−H); δH (300 MHz; CDCl3) 8.40 (0.25H, s), 8.33 (0.75H, s), 7.70 (0.25H, d), 7.64 (0.75H, d), 7.14 (1H, m), 3.75 (2H, m), 2.82 (2H, m), 1.94 (2H, m), 1.54 (9H, s).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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